

# IUPAC name tert-butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate*

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## An In-Depth Technical Guide to tert-Butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate

**Abstract:** This technical guide provides a comprehensive overview of tert-butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate (CAS No. 888494-24-4), a chiral N-substituted glycine derivative. While specific literature on this exact molecule is sparse, this document consolidates available data and provides expert-driven, scientifically grounded guidance on its synthesis, characterization, and potential biological significance. By drawing parallels to well-established chemical transformations and the known roles of its constituent functional groups, this whitepaper serves as a vital resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry. We present a detailed, proposed synthetic pathway, predicted analytical characterization data, and a discussion on the potential mechanistic implications of the chiral chloroalkylamine moiety.

## Introduction and Molecular Overview

tert-Butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate is a complex amino acid derivative featuring several key functional groups that suggest its role as a synthetic building block or a potential bioactive molecule. Its structure comprises a glycine core, protected as a tert-butyl ester, and a tertiary amine substituted with both a benzyl group and a chiral (2R)-2-chloropropyl group.

The presence of the tert-butyl ester and benzyl groups suggests a role as a protected amino acid intermediate in peptide synthesis or the synthesis of more complex target molecules.<sup>[1][2]</sup>

The tert-butyl ester is a common protecting group for carboxylic acids, readily cleaved under acidic conditions, while the N-benzyl group can be removed via catalytic hydrogenation.[3][4] The most distinguishing feature is the (2R)-2-chloropropyl moiety. Chloroalkylamines are a class of compounds known for their reactivity and have been incorporated into various biologically active agents.[5][6] The specific (R)-stereochemistry introduces a chiral center, which is critical in drug development as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

## Physicochemical Properties

Property	Value	Source
CAS Number	888494-24-4	[7][8][9]
Molecular Formula	C <sub>16</sub> H <sub>24</sub> ClNO <sub>2</sub>	[7][8]
Molecular Weight	297.82 g/mol	[7][8]
Appearance	Liquid (predicted)	[7]
Density	1.075 ± 0.06 g/cm <sup>3</sup> (predicted)	[7]
Purity (Typical)	≥95%	[8][9]

## Proposed Synthetic Route and Experimental Protocols

A specific, peer-reviewed synthesis for tert-butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate has not been prominently reported. However, a logical and robust two-step synthetic pathway can be proposed based on well-established, high-yield organic chemistry transformations: 1) Reductive amination to form the key secondary amine intermediate, and 2) Stereospecific N-alkylation to introduce the chiral chloropropyl side chain.

This approach is designed to be efficient and controllable, minimizing common side reactions such as over-alkylation.[10][11]

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- To cite this document: BenchChem. [IUPAC name tert-butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8089787#iupac-name-tert-butyl-2-benzyl-2r-2-chloropropyl-amino-acetate]

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